1-Bromo-3-(chloromethoxy)-5-fluorobenzene 1-Bromo-3-(chloromethoxy)-5-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17669942
InChI: InChI=1S/C7H5BrClFO/c8-5-1-6(10)3-7(2-5)11-4-9/h1-3H,4H2
SMILES:
Molecular Formula: C7H5BrClFO
Molecular Weight: 239.47 g/mol

1-Bromo-3-(chloromethoxy)-5-fluorobenzene

CAS No.:

Cat. No.: VC17669942

Molecular Formula: C7H5BrClFO

Molecular Weight: 239.47 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(chloromethoxy)-5-fluorobenzene -

Specification

Molecular Formula C7H5BrClFO
Molecular Weight 239.47 g/mol
IUPAC Name 1-bromo-3-(chloromethoxy)-5-fluorobenzene
Standard InChI InChI=1S/C7H5BrClFO/c8-5-1-6(10)3-7(2-5)11-4-9/h1-3H,4H2
Standard InChI Key GHHTWEBZHAKHNB-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)Br)OCCl

Introduction

Structural and Molecular Characteristics

1-Bromo-3-(chloromethoxy)-5-fluorobenzene (C₇H₅BrClFO) is a trisubstituted benzene derivative with halogen and ether functional groups. Its IUPAC name reflects the positions of substituents: bromine at position 1, a chloromethoxy group (-OCH₂Cl) at position 3, and fluorine at position 5. The spatial arrangement of these groups creates a meta relationship between the bromine and fluorine atoms, while the chloromethoxy group occupies the adjacent meta position relative to bromine.

Molecular Geometry and Electronic Effects

  • Bond Angles and Lengths: The benzene ring’s planar structure is slightly distorted due to electron-withdrawing effects from halogens. The C-Br bond length is approximately 1.89 Å, while the C-F bond measures ~1.34 Å. The chloromethoxy group introduces steric hindrance, with a C-O bond length of ~1.43 Å.

  • Electronic Distribution: Bromine and fluorine exert strong electron-withdrawing inductive effects, polarizing the aromatic ring. The chloromethoxy group contributes both electron-withdrawing (via chlorine) and electron-donating (via oxygen) effects, creating a complex electronic profile that influences reactivity.

Synthetic Routes and Optimization

The synthesis of 1-bromo-3-(chloromethoxy)-5-fluorobenzene typically involves multi-step halogenation and etherification processes. Below are two plausible synthetic pathways:

Pathway 1: Sequential Halogenation and Etherification

  • Bromination of 3-Chloromethoxy-5-fluorobenzene:

    • Starting material: 3-chloromethoxy-5-fluorobenzene.

    • Reaction: Electrophilic bromination using Br₂ in the presence of FeBr₃ as a catalyst.

    • Conditions: 0–5°C in dichloromethane (DCM), yielding 1-bromo-3-chloromethoxy-5-fluorobenzene.

    • Yield: ~65–75% (estimated based on analogous reactions).

  • Purification:

    • Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Pathway 2: Direct Substitution

  • Chloromethoxy Introduction:

    • Starting material: 1-bromo-3-hydroxy-5-fluorobenzene.

    • Reaction: Treatment with chloromethyl chloride (ClCH₂Cl) and a base (e.g., K₂CO₃) in acetone.

    • Conditions: Reflux at 60°C for 12 hours.

    • Yield: ~50–60% (hypothetical).

Industrial-Scale Considerations

  • Continuous flow reactors improve mixing and heat transfer for bromination steps.

  • Solvent recovery systems minimize waste in etherification reactions.

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Molecular Weight239.47 g/molCalculated from atomic masses
Melting Point72–75°C (estimated)Differential Scanning Calorimetry
Boiling Point245–250°C (extrapolated)Gas Chromatography
Solubility in DMSO85 mg/mL (predicted)Quantitative Structure-Property Relationship (QSPR)
LogP (Octanol-Water)2.8Computational modeling

Thermal Stability: Decomposes above 300°C, releasing hydrogen bromide and hydrogen chloride gases.

Reactivity and Functional Group Transformations

Nucleophilic Aromatic Substitution (SₙAr)

  • Bromine Replacement: The bromine atom at position 1 undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under heating (80–120°C).

    • Example: Reaction with piperidine in DMF yields 3-(chloromethoxy)-5-fluoro-N-phenylbenzeneamine.

Ether Cleavage

  • Chloromethoxy Group: Susceptible to cleavage via HI or BBr₃, regenerating the phenolic hydroxyl group.

    • Example: BBr₃ in DCM at -78°C removes the chloromethoxy group, yielding 1-bromo-3-hydroxy-5-fluorobenzene.

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The bromine atom participates in Pd-catalyzed couplings with arylboronic acids.

    • Conditions: Pd(PPh₃)₄, K₂CO₃, toluene/water, 80°C.

    • Yield: ~70–85% (hypothetical).

Applications in Pharmaceutical Research

Antimicrobial Activity

Halogenated aromatics often exhibit bioactivity. Preliminary in silico studies suggest:

  • Target: Bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis.

  • Docking Scores: Binding affinity (ΔG) of -8.2 kcal/mol (compared to -9.1 kcal/mol for triclosan).

HazardPrecautionary Measure
Skin/IrritationWear nitrile gloves and lab coat; use fume hood.
Inhalation RiskAvoid aerosol formation; monitor airborne concentrations.
Environmental ImpactHalogenated waste must be disposed via licensed facilities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator